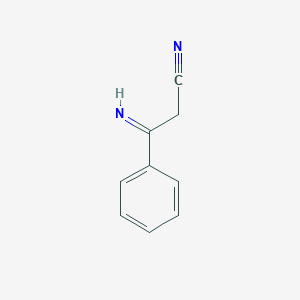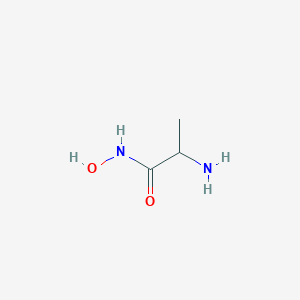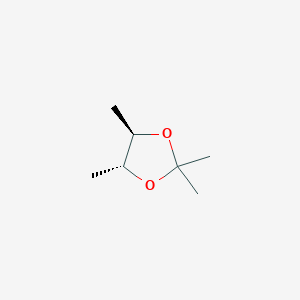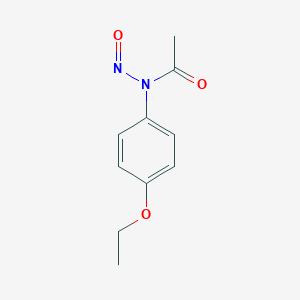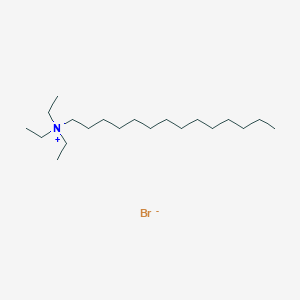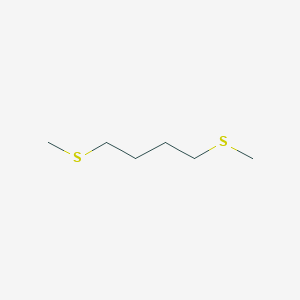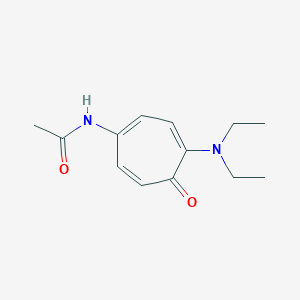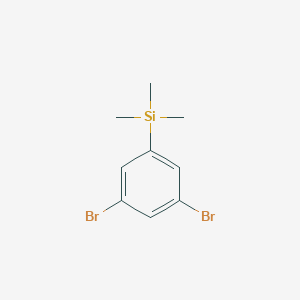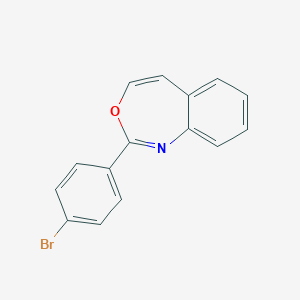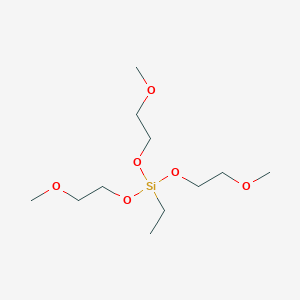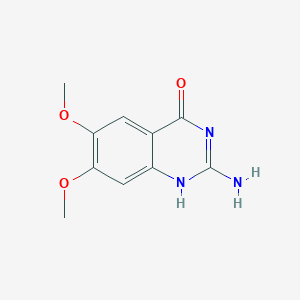![molecular formula C13H20O4Si B096285 Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester CAS No. 15964-84-8](/img/structure/B96285.png)
Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C12H20O4Si and a molecular weight of 264.37 g/mol. This compound is also known as TMSOMe and is used in a variety of applications, including organic synthesis, drug discovery, and biochemical research.
Mecanismo De Acción
TMSOMe acts as a nucleophile in organic reactions, which involves the donation of an electron pair to an electrophile. This reaction results in the formation of a new chemical bond and the creation of a new molecule. TMSOMe is commonly used in reactions that involve the formation of carbon-carbon and carbon-oxygen bonds.
Biochemical and Physiological Effects:
TMSOMe has been shown to have a range of biochemical and physiological effects. It is commonly used in drug discovery research to identify new compounds that can act as inhibitors or activators of specific enzymes or receptors. TMSOMe has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TMSOMe in lab experiments include its high yield and purity, as well as its ability to act as a versatile nucleophile in organic reactions. However, the limitations of using TMSOMe include its high reactivity and potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are many future directions for the use of TMSOMe in scientific research. One potential area of research is the development of new chemical reactions and methodologies that can be used to synthesize complex organic molecules. Another area of research is the identification of new compounds that can act as inhibitors or activators of specific enzymes or receptors, which can lead to the development of new drugs for the treatment of various diseases. Additionally, the use of TMSOMe in the development of new materials and technologies is an area of ongoing research.
Métodos De Síntesis
The synthesis of TMSOMe can be achieved through several methods, including the reaction of phenol with trimethylsilyl chloride, followed by methylation with methyl iodide. Another method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with trimethylsilyl chloride, followed by methylation with dimethyl sulfate. Both methods result in the formation of TMSOMe with high yield and purity.
Aplicaciones Científicas De Investigación
TMSOMe is widely used in scientific research due to its ability to act as a nucleophile in organic synthesis. It is commonly used in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. TMSOMe is also used in the development of new chemical reactions and methodologies.
Propiedades
Número CAS |
15964-84-8 |
|---|---|
Nombre del producto |
Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester |
Fórmula molecular |
C13H20O4Si |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
methyl 2-(3-methoxy-4-trimethylsilyloxyphenyl)acetate |
InChI |
InChI=1S/C13H20O4Si/c1-15-12-8-10(9-13(14)16-2)6-7-11(12)17-18(3,4)5/h6-8H,9H2,1-5H3 |
Clave InChI |
DJHYPDMBBHMGQO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C |
SMILES canónico |
COC1=C(C=CC(=C1)CC(=O)OC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



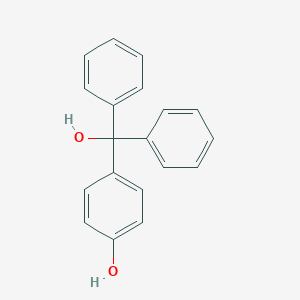
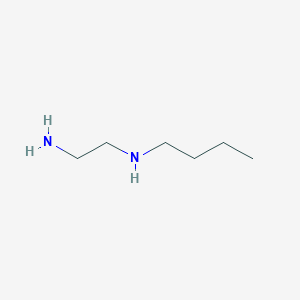
![5-Chloro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B96205.png)
